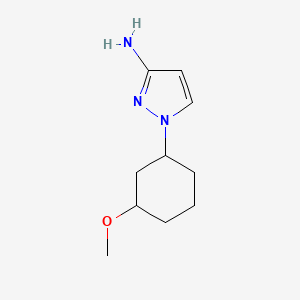
1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxycyclohexyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a methoxy group attached to a cyclohexyl ring, which is further connected to a pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions starting from linear hydrocarbons.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxide ion replaces a leaving group on the cyclohexyl ring.
Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by cyclization.
Coupling of the Cyclohexyl and Pyrazole Rings: The final step involves coupling the methoxycyclohexyl ring with the pyrazole ring through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1-(3-Methoxycyclohexyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol or cyclohexylamine.
Substitution: Formation of cyclohexyl halides or cyclohexylamines.
科学研究应用
1-(3-Methoxycyclohexyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways.
相似化合物的比较
Similar Compounds
1-(3-Methoxyphenyl)-1H-pyrazol-3-amine: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
1-(3-Methoxypropyl)-1H-pyrazol-3-amine: Similar structure but with a propyl chain instead of a cyclohexyl ring.
Uniqueness
1-(3-Methoxycyclohexyl)-1H-pyrazol-3-amine is unique due to its cyclohexyl ring, which imparts different steric and electronic properties compared to its analogs. This uniqueness can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
属性
分子式 |
C10H17N3O |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
1-(3-methoxycyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-14-9-4-2-3-8(7-9)13-6-5-10(11)12-13/h5-6,8-9H,2-4,7H2,1H3,(H2,11,12) |
InChI 键 |
UONVJBTXFAISFW-UHFFFAOYSA-N |
规范 SMILES |
COC1CCCC(C1)N2C=CC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


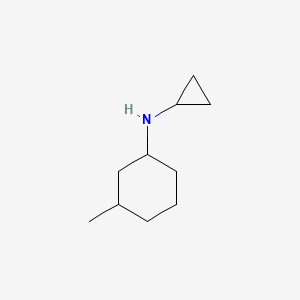
![N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13183278.png)

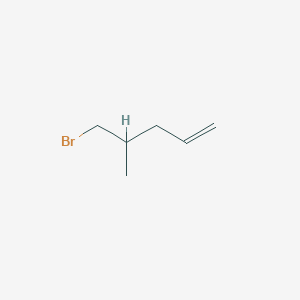
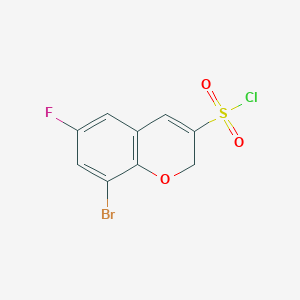
methanol](/img/structure/B13183296.png)
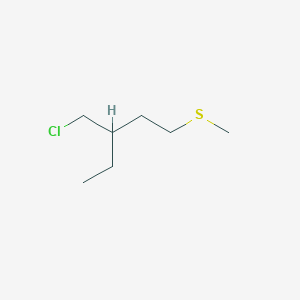
![2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid](/img/structure/B13183307.png)
![N-[(3R)-piperidin-3-yl]methanesulfonamide](/img/structure/B13183311.png)
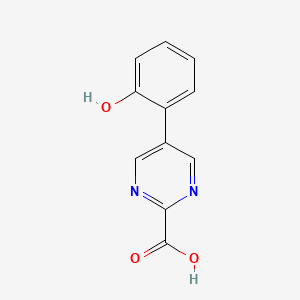
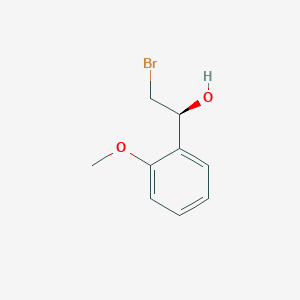

![2-[1-(Aminomethyl)cyclohexyl]butan-2-ol](/img/structure/B13183345.png)

